4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine
Overview
Description
4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine, commonly known as CMBM, is a chemical compound that has gained significant attention in the field of scientific research. CMBM is a morpholine-based compound that has been synthesized for its potential biological and medicinal properties.
Scientific Research Applications
CMBM has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of cancer treatment. Studies have shown that CMBM has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CMBM has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. CMBM has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of CMBM is not fully understood, but studies have shown that it may act through multiple pathways. CMBM has been shown to inhibit the activity of enzymes that are involved in cancer cell growth and proliferation. Additionally, CMBM has been shown to modulate the activity of neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CMBM has a variety of biochemical and physiological effects. CMBM has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and tyrosine kinase, which are involved in cancer cell growth and proliferation. Additionally, CMBM has been shown to modulate the activity of neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders. CMBM has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CMBM in lab experiments is its high purity and yield. The synthesis method has been optimized for high yield, making it a cost-effective compound for scientific research. Additionally, CMBM has been extensively studied for its potential use in various scientific research applications, making it a well-characterized compound. However, one of the limitations of using CMBM in lab experiments is its potential toxicity. Studies have shown that CMBM may have toxic effects on certain cell types, which may limit its use in certain applications.
Future Directions
There are many future directions for the use of CMBM in scientific research. One potential area of research is in the development of novel cancer treatments. Studies have shown that CMBM has anti-tumor properties and may be useful in the treatment of various types of cancer. Additionally, CMBM may have potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of CMBM and to explore its potential use in various scientific research applications.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-morpholin-4-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-3-13(15(18)17-6-8-19-9-7-17)20-14-10-11(2)4-5-12(14)16/h4-5,10,13H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKJTGSQFRFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=C(C=CC(=C2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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